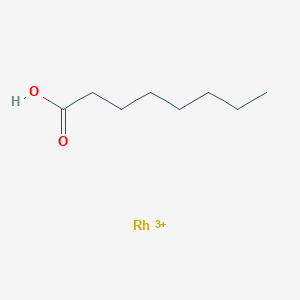

Octanoic acid;rhodium(3+)

Description

Overview of Rhodium Oxidation States in Catalysis

Rhodium is a versatile transition metal that can exist in several oxidation states, most commonly 0, +1, +2, and +3, each exhibiting distinct catalytic activities. rsc.orgrsc.org While rhodium(I) complexes, such as Wilkinson's catalyst, are renowned for their role in hydrogenation and hydroformylation reactions, and rhodium(II) carboxylates are famous for their utility in carbene and nitrene transfer reactions, rhodium(III) catalysis has carved its own niche, particularly in the domain of C-H activation and functionalization. rsc.orgnih.govnumberanalytics.comchemimpex.com

Table 1: Common Oxidation States of Rhodium in Catalysis

| Oxidation State | Key Catalytic Roles | Representative Complex Type |

| Rh(0) | Carbonylation reactions rsc.org | Rhodium carbonyl clusters |

| Rh(I) | Hydrogenation, hydroformylation, cycloadditions rsc.orgnih.gov | Wilkinson's catalyst ([RhCl(PPh₃)₃]) |

| Rh(II) | Cyclopropanation, C-H insertion reactions rsc.org | Dirhodium(II) carboxylates |

| Rh(III) | C-H activation, oxidative coupling, annulation reactions rsc.orgrsc.orgnih.gov | [Cp*RhCl₂]₂ |

Significance of Carboxylate Ligands in Transition Metal Catalysis

Carboxylate ligands (RCOO⁻) are ubiquitous in transition metal catalysis, and their importance stems from their versatile coordination modes and electronic properties. acs.orgdiva-portal.org They can act as monodentate, bidentate chelating, or bridging ligands, thereby influencing the geometry and stability of the metal complex. acs.orgdiva-portal.org The electronic nature of the carboxylate ligand, which can be tuned by varying the 'R' group, can modulate the electron density at the metal center, thereby affecting its reactivity and catalytic performance. nih.govacs.org

In the context of catalysis, carboxylate ligands can fulfill several critical functions:

Stabilization of High Oxidation States: The negatively charged nature of carboxylate ligands helps to stabilize higher oxidation states of transition metals, such as rhodium(III). diva-portal.orgnih.gov This stabilization is crucial for catalytic cycles that involve high-valent metal intermediates.

Directing Groups in C-H Activation: The carboxylate group can act as an effective directing group in C-H activation reactions, positioning the metal center in proximity to a specific C-H bond, thus enabling regioselective functionalization. rsc.orgnih.govresearchgate.net

Modulation of Redox Potentials: By influencing the electronic environment of the metal center, carboxylate ligands can alter the redox potentials of the complex, making certain oxidative or reductive steps in a catalytic cycle more favorable. nih.govacs.org

The synthesis of rhodium(III) octanoate (B1194180), for instance, can be achieved through the reaction of a rhodium(III) precursor with octanoic acid. One documented method involves the reaction of rhodium hydroxide (B78521) with octanoic acid at elevated temperatures. evitachem.comgoogle.com This process highlights the direct interaction and bonding between the rhodium(III) ion and the octanoate ligand. The molecular structure of rhodium(III) octanoate typically features a central rhodium ion in an octahedral coordination environment, bonded to the octanoate ligands. evitachem.com

Table 2: Synthesis and Properties of Rhodium(III) Octanoate

| Parameter | Details |

| Synthesis Method | Reaction of rhodium hydroxide with octanoic acid. evitachem.comgoogle.com |

| Reactants | Rhodium hydroxide, Octanoic acid. evitachem.comgoogle.com |

| Reaction Conditions | Heating at 90-110°C for 4-8 hours. evitachem.com |

| Product Form | Solid. evanschemicals.com |

| Solubility | Insoluble in water, soluble in organic solvents. evanschemicals.com |

| Coordination Geometry | Typically octahedral around the rhodium(III) center. evitachem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

40539-56-8 |

|---|---|

Molecular Formula |

C8H16O2Rh+3 |

Molecular Weight |

247.12 g/mol |

IUPAC Name |

octanoic acid;rhodium(3+) |

InChI |

InChI=1S/C8H16O2.Rh/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+3 |

InChI Key |

JXBNZWCGKNZNLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.[Rh+3] |

Origin of Product |

United States |

Coordination Chemistry and Structural Characterization of Octanoic Acid;rhodium 3+ Complexes

Fundamental Coordination Sphere and Geometry

The arrangement of ligands around the central rhodium(III) ion defines the complex's fundamental properties. This arrangement is dictated by the electronic configuration of the metal and the nature of the coordinating ligands.

Rhodium(III) compounds consistently adopt an octahedral geometry. wikipedia.orgmdpi.com This preference is a direct consequence of its d⁶ electronic configuration, which is stabilized in an octahedral ligand field. In this arrangement, the rhodium ion is at the center of an octahedron, with six coordination sites occupied by ligands. researchgate.net The resulting complexes are typically low-spin and kinetically inert, meaning ligand substitution reactions are generally slow. mdpi.com

This octahedral arrangement is observed across a wide variety of Rh(III) complexes, from simple amine and halide compounds like [Rh(NH₃)₅Cl]²⁺ and [RhCl₆]³⁻ to more complex organometallic species. wikipedia.orgmdpi.com In these structures, the bond angles between adjacent ligands are approximately 90°, and the geometry is typically a near-ideal octahedron, with only minor distortions. mdpi.com For a complex of rhodium(III) with octanoate (B1194180), it is expected that the ligands will arrange themselves at the six vertices of an octahedron around the central Rh³⁺ ion to achieve maximum stability.

The octanoate ion (CH₃(CH₂)₆COO⁻) is a carboxylate ligand, which offers versatility in its coordination to a metal center. It can bind to the rhodium(III) ion in several ways:

Monodentate: One of the oxygen atoms of the carboxylate group binds to the rhodium center, leaving the other oxygen atom uncoordinated.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to the rhodium center, forming a four-membered chelate ring.

Bidentate Bridging: The carboxylate group bridges two different rhodium centers. This is a common structural motif in dinuclear metal carboxylates, such as the well-known rhodium(II) octanoate dimer. americanelements.com

Spectroscopic and Analytical Characterization Techniques

A suite of spectroscopic and analytical methods is employed to elucidate the structure, bonding, and composition of rhodium(III) octanoate complexes. Each technique provides specific insights into the molecular framework.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the vibrations of chemical bonds within a molecule. In the context of rhodium(III) octanoate complexes, these techniques can confirm the coordination of the octanoate ligand and provide clues about its binding mode.

Key vibrational bands of interest include:

Carboxylate Stretches: The positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are highly informative. The separation between these two bands (Δν = νₐₛ - νₛ) can help distinguish between monodentate, bidentate chelating, and bridging coordination modes.

Rh-O Stretch: A low-frequency band corresponding to the Rh-O stretching vibration would provide direct evidence of the bond between the rhodium metal center and the oxygen atom of the octanoate ligand.

C-H Stretches: Vibrations associated with the alkyl chain of the octanoate ligand will also be present in the spectra.

The table below shows representative vibrational frequencies for analogous rhodium(III) ammine chloride complexes, illustrating the regions where metal-ligand vibrations typically appear. mdpi.com

| Vibrational Mode | Complex | Wavenumber (cm⁻¹) |

| ν(Rh-N) | trans–[Rh(NH₃)₄Cl₂]Cl⋅H₂O | 491, 506 |

| ν(Rh-Cl) | trans–[Rh(NH₃)₄Cl₂]Cl⋅H₂O | 306, 320 |

| ρᵣ(NH₃) | fac–[Rh(NH₃)₃Cl₃] | 837 |

| δₛ(NH₃) | fac–[Rh(NH₃)₃Cl₃] | 1318 |

| δₐ(NH₃) | fac–[Rh(NH₃)₃Cl₃] | 1590 |

Data sourced from Raman and IR spectra of various Rh(III) complexes. mdpi.com

For a rhodium(III) octanoate complex, one would similarly expect to find characteristic Rh-O vibrations in the low-frequency region (typically < 600 cm⁻¹) of the IR and Raman spectra.

NMR spectroscopy is an indispensable tool for characterizing the structure of rhodium complexes in solution.

¹H and ¹³C NMR: These spectra provide detailed information about the organic octanoate ligand. The chemical shifts and coupling patterns of the protons and carbons in the alkyl chain can confirm the ligand's integrity. Coordination to the paramagnetic Rh(III) center can lead to broadening or shifting of the NMR signals for nuclei close to the metal center.

Multinuclear NMR (¹⁰³Rh): Rhodium possesses one naturally occurring NMR-active nucleus, ¹⁰³Rh, which is a spin-1/2 nucleus. northwestern.edu Direct observation of ¹⁰³Rh NMR signals is challenging due to its low magnetogyric ratio and consequently low sensitivity. huji.ac.il However, techniques like 2D inverse-detected methods (e.g., ¹H-¹⁰³Rh HMQC) can be used to observe the rhodium nucleus indirectly. northwestern.eduhuji.ac.il A key feature of ¹⁰³Rh NMR is its exceptionally wide chemical shift range, spanning over 12,000 ppm, which makes the chemical shift highly sensitive to the coordination environment, including the oxidation state and the nature of the bonded ligands. northwestern.eduhuji.ac.ilresearchgate.net

The table below summarizes key properties of the ¹⁰³Rh nucleus relevant to NMR spectroscopy. northwestern.edu

| Property | Value |

| Natural Abundance | 100% |

| Nuclear Spin (I) | 1/2 |

| Resonance Frequency (at 11.74 T) | 15.737 MHz |

| Chemical Shift Range | ~12,000 ppm |

| Relative Sensitivity (vs. ¹H) | 3.11 x 10⁻⁵ |

This high sensitivity to the chemical environment makes ¹⁰³Rh NMR a powerful, albeit technically demanding, probe for studying the structure and bonding in rhodium(III) octanoate complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a complex and confirm its elemental composition. For rhodium(III) octanoate complexes, ESI-MS can be used to observe the molecular ion peak, [M]⁺ or [M+H]⁺, corresponding to the intact complex. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by matching the experimental mass to the calculated exact mass. rsc.org This technique is crucial for confirming the successful synthesis of the target compound and verifying its composition, including the number of octanoate ligands and other coordinated species.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a key technique for probing the electronic structure of rhodium-octanoate complexes. The spectra of these complexes are typically characterized by several absorption bands in the ultraviolet and visible regions, which correspond to different electronic transitions. For the common dimeric rhodium(II) carboxylates, these spectra provide insight into the metal-metal and metal-ligand bonding interactions.

The UV-Vis spectrum of a typical dirhodium tetra-carboxylate complex, such as the octanoate analogue, displays a series of bands. Intense absorption bands observed in the UV region (250–330 nm) are generally assigned to spin-allowed intraligand π-π* transitions within the carboxylate ligands. researchgate.net Transitions involving the rhodium centers and the Rh-Rh bond occur at lower energies, in the visible region. These d-d transitions are characteristic of the paddlewheel structure and provide evidence for the metal-metal bond. For rhodium(III) complexes, which have a d⁶ electronic configuration, the UV-Vis spectra typically show two bands that arise from the spin-allowed transitions ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g, assuming an octahedral geometry. researchgate.net

The specific positions and intensities of these bands can be influenced by the solvent and the presence of axial ligands. Solvatochromism, the change in the color of a solution as the solvent is changed, can be observed for the bands in the 360 to 400 nm range, indicating a change in the electronic environment of the complex. researchgate.net

Table 1: Representative Electronic Absorption Data for Rhodium Complexes

| Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| 250 - 330 | ~10⁴ | Intraligand π-π* transitions | researchgate.net |

| 360 - 400 | ~10³ | Metal-to-Ligand Charge Transfer (MLCT) / Ligand-to-Metal Charge Transfer (LMCT) | researchgate.net |

| > 400 | Lower intensity | d-d transitions (e.g., ¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g for Rh(III)) | researchgate.net |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized rhodium-octanoate complex and assessing its purity. For organometallic compounds, the experimentally determined percentages of C and H should closely match the theoretical values calculated from the proposed molecular formula. According to guidelines for chemical publications, the found values should be within ±0.4% of the calculated values to confirm the compound's identity and purity. nih.gov

For the well-known dirhodium(II) tetraoctanoate, with the molecular formula C₃₂H₆₀O₈Rh₂, the theoretical percentages of carbon and hydrogen can be calculated based on its molecular weight of 778.62 g/mol . americanelements.comsamaterials.com Nitrogen analysis would also be performed, and a value near zero would be expected for this complex.

Table 2: Elemental Analysis Data for Dirhodium(II) Tetraoctanoate (C₃₂H₆₀O₈Rh₂)

| Element | Theoretical % | Found % (Hypothetical) | Deviation % |

| Carbon (C) | 49.36 | 49.21 | -0.15 |

| Hydrogen (H) | 7.77 | 7.85 | +0.08 |

| Nitrogen (N) | 0.00 | <0.10 | N/A |

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Chiral dirhodium(II) carboxylate complexes are known to form a unique "paddlewheel" structure where two rhodium atoms are bridged by four carboxylate ligands. canberra.edu.au This structure features a direct rhodium-rhodium bond and leaves two axial positions on the Rh-Rh axis vacant, which can be occupied by solvent molecules or other ligands. mdpi.comnih.gov The crystal structure reveals the specific arrangement of the octanoate chains and how the complexes pack in the solid state, which can be influenced by intermolecular interactions. mdpi.com

The structural parameters obtained from X-ray diffraction are critical for understanding the catalyst's reactivity and stereoselectivity in chemical reactions.

Table 3: Selected Crystallographic Data for a Representative Dirhodium Carboxylate Paddlewheel Structure

| Structural Parameter | Typical Value | Significance |

| Rh-Rh Bond Length | ~2.40 Å | Confirms the presence of a metal-metal single bond. |

| Rh-O Bond Length | ~2.05 Å | Represents the coordination bond between rhodium and the carboxylate oxygen. |

| Rh-Rh-O Bond Angle | ~88° | Defines the geometry of the bridging carboxylate ligand. |

| O-Rh-O Bond Angle | ~90° (intra-ligand), ~175° (inter-ligand) | Describes the square planar coordination environment around each rhodium atom. |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is a powerful tool for studying paramagnetic materials, including many transition metal complexes.

The common dimeric form of rhodium(II) octanoate, [Rh₂(O₂C₇H₁₅)₄], is a diamagnetic species with all electrons paired in its ground state. Consequently, this complex is ESR-silent, and the absence of an ESR signal is strong evidence for the integrity of the dimeric paddlewheel structure.

However, ESR spectroscopy becomes highly relevant if the rhodium centers exist in a paramagnetic oxidation state, such as certain monomeric Rh(II) or Rh(III) species. For instance, some iron(III) complexes exhibit distinct ESR spectra depending on their spin state (low-spin vs. high-spin), which is sensitive to temperature and coordination environment. mdpi.com If a rhodium-octanoate complex were to contain paramagnetic Rh(III) centers, ESR spectroscopy at various temperatures could provide detailed information on the electronic structure, such as the g-tensor components, which characterize the interaction of the unpaired electron with the magnetic field. mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of rhodium-octanoate complexes and to study their decomposition pathways.

A typical TGA experiment for a rhodium-octanoate complex would involve heating the sample at a constant rate and recording the mass loss. The resulting TGA curve provides information about the temperatures at which different components of the complex are lost. For a hydrated or solvated complex, an initial mass loss at lower temperatures would correspond to the removal of water or solvent molecules from the axial positions. At higher temperatures, the decomposition of the coordinated octanoate ligands occurs, which is often a multi-step process. The final residual mass at the end of the experiment would correspond to the formation of a stable rhodium oxide or rhodium metal.

Table 4: Hypothetical TGA Data for a Solvated Rhodium Octanoate Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 150 | ~5% | Loss of axial solvent ligands (e.g., H₂O, ethanol). |

| 250 - 400 | ~65% | Decomposition and volatilization of the four octanoate ligands. |

| > 400 | - | Formation of stable residue (e.g., Rh₂O₃ or Rh metal). |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For rhodium-octanoate complexes, XPS is particularly valuable for directly probing the oxidation state of the rhodium atoms.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. The Rh 3d region of the XPS spectrum is typically analyzed for rhodium complexes. This region shows two peaks, Rh 3d₅/₂ and Rh 3d₃/₂, due to spin-orbit coupling. xpsfitting.com A shift in the binding energy of these peaks indicates a change in the chemical environment or oxidation state of the rhodium. For example, oxidized rhodium species exhibit a shift to higher binding energies compared to metallic rhodium. mdpi.com The Rh 3d₅/₂ peak for metallic rhodium appears at approximately 307.3-307.5 eV, while for Rh(III) in Rh₂O₃, it shifts to around 308.2-308.9 eV. mdpi.comresearchgate.net This allows for the direct confirmation of the Rh(III) state if present in the complex.

Table 5: Typical Rh 3d₅/₂ Binding Energies for Different Rhodium Species

| Rhodium Species | Oxidation State | Rh 3d₅/₂ Binding Energy (eV) | Reference |

| Rh metal | 0 | 307.53 | mdpi.com |

| Rhodium Oxide | +3 | ~308.2 - 308.9 | mdpi.comresearchgate.net |

| Rhodium Complex | +1 | 309.2 | mdpi.com |

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a robust and sensitive analytical technique used for the determination of the elemental composition of a sample. wikipedia.org It is particularly well-suited for accurately quantifying the concentration of metals, making it an essential tool for the characterization of rhodium-octanoate complexes. The primary use of ICP-OES in this context is to determine the rhodium content of a synthesized complex, which serves as a crucial check of its purity and stoichiometry.

The analysis involves digesting the organometallic complex, typically using strong acids like aqua regia, to break it down and bring the rhodium into an aqueous solution. scientific.net This solution is then introduced into a high-temperature argon plasma (6,000 to 10,000 K), which excites the rhodium atoms. wikipedia.org As the excited atoms relax to their ground state, they emit light at wavelengths characteristic of rhodium. The intensity of this emitted light is directly proportional to the concentration of rhodium in the sample. wikipedia.org The wavelength at 343.489 nm is often selected for the quantitative analysis of rhodium as it typically has minimal spectral interference from other elements. scielo.org.za

This method allows for precise determination of the rhodium percentage in a sample, with high recovery rates (96-102%) and low relative standard deviations (RSDs), often below 2%. scientific.net

Table 6: ICP-OES Operational Parameters for Rhodium Analysis

| Parameter | Typical Setting | Reference |

| RF Power | 1.1 - 1.3 kW | researchgate.net |

| Plasma Gas Flow | 15 L/min (Argon) | researchgate.net |

| Auxiliary Gas Flow | 0.2 - 1.5 L/min (Argon) | researchgate.net |

| Nebulizer Gas Flow | 0.8 L/min (Argon) | researchgate.net |

| Analytical Wavelength | 343.489 nm | scielo.org.za |

Polynuclear Rhodium Carboxylate Complexes and Related Structures

Polynuclear rhodium carboxylate complexes are characterized by the presence of multiple rhodium centers bridged by carboxylate ligands. The denticity of the carboxylate group allows for the formation of stable dimeric, trimeric, and even higher-order cluster structures.

Binuclear Rhodium Carboxylate Architectures

The most common structural motif for rhodium(II) carboxylates is the binuclear "paddlewheel" structure. While this article focuses on rhodium(3+), the rhodium(II) dimer, dirhodium tetraoctanoate, serves as a key precursor and structural reference. This dimer features two rhodium atoms bridged by four octanoate ligands, with a Rh-Rh bond. The IUPAC name for this compound is octanoate;rhodium(2+), and its chemical formula is [[CH3(CH2)6CO2]2Rh]2. americanelements.comsigmaaldrich.com

Although less common, binuclear rhodium(III) carboxylate complexes have been studied. For instance, the oxidation of binuclear rhodium(II) acetate (B1210297) complexes can lead to the formation of superoxo complexes with rhodium in a higher oxidation state. diva-portal.org These architectures often retain the bridged structure, with modifications to the coordination sphere to accommodate the change in oxidation state and coordination number.

Trinuclear and Higher-Order Rhodium(III) Clusters

Oxo-centered trinuclear metal clusters with bridging carboxylate groups are a significant class of compounds. csus.edu These clusters typically feature a central oxygen atom coordinated to three rhodium(III) ions, which are further bridged by carboxylate ligands. These structures are of interest for their unique reactivity, catalytic activity, and redox chemistry. csus.edu While specific examples with octanoate as the bridging ligand are not extensively detailed in the provided search results, the general principles of formation and structure of oxo-centered trinuclear rhodium(III) carboxylates are well-established. These clusters can be synthesized through various methods, including the reaction of rhodium salts with the corresponding carboxylic acid.

Mixed-Valence Rhodium Carboxylates

Mixed-valence rhodium carboxylate complexes, containing rhodium in both +2 and +3 oxidation states, are known to exist. These species are often intermediates in the oxidation or reduction of homovalent polynuclear complexes. For example, the chemical or electrochemical oxidation of binuclear rhodium(II) carboxylates can lead to the formation of mixed-valence species before complete oxidation to a Rh(III) state. diva-portal.org The study of these mixed-valence systems is crucial for understanding the electronic structure and reactivity of polynuclear rhodium complexes.

Heterobimetallic Rhodium Carboxylate Systems

Heterobimetallic complexes containing rhodium and another metal, bridged by carboxylate ligands, have been synthesized and characterized. These systems are of interest because the presence of a second, different metal can modulate the electronic and catalytic properties of the rhodium center. For instance, heterobimetallic Bi-Rh paddlewheel carboxylate complexes have been synthesized and their catalytic activity in metal carbenoid chemistry has been evaluated. nih.govemory.edu These complexes can be synthesized through equatorial ligand substitution starting from a dirhodium carboxylate complex. nih.gov

Ligand Exchange Dynamics and Solution Equilibria

The reactivity and catalytic activity of rhodium carboxylate complexes are intrinsically linked to their ligand exchange dynamics and the equilibria present in solution. Understanding these processes is fundamental to controlling their chemical behavior.

Mechanistic Studies of Ligand Substitution Processes

Ligand substitution in rhodium(III) complexes is generally considered to be kinetically inert due to the d6 electronic configuration of Rh(III) in an octahedral geometry. mdpi.comnih.gov However, substitution reactions do occur, and their mechanisms have been the subject of numerous studies. The mechanisms for ligand substitution at rhodium(III) centers can be either associative or dissociative in nature, and are influenced by factors such as the nature of the entering and leaving ligands, the solvent, and the other ligands in the coordination sphere. researchgate.net

For polynuclear rhodium(III) carboxylate clusters, ligand exchange can involve the substitution of terminal ligands or the bridging carboxylate groups. The exchange of bridging carboxylates is often a slower process. Mechanistic studies on related rhodium(III) complexes have provided insights into these processes. For example, studies on the ligand exchange in various rhodium(III) complexes have been conducted using techniques like NMR spectroscopy to determine rate constants and activation parameters. researchgate.netresearchgate.net These studies help to elucidate the step-by-step pathways of these substitution reactions.

Factors Influencing Ligand Exchange Kinetics

The ligand exchange kinetics of rhodium(III) complexes, including those with carboxylate ligands like octanoate, are characterized by a general inertness. libretexts.org The Rh(III) ion has a d6 low-spin electron configuration in an octahedral geometry, which results in a high ligand field stabilization energy (LFSE). libretexts.org This high LFSE creates a significant activation energy barrier for ligand substitution, making these complexes kinetically stable. libretexts.orgmdpi.com Ligand exchange reactions for Rh(III) centers typically proceed via a dissociative or an interchange mechanism. libretexts.orgresearchgate.net

Several key factors influence the rate at which ligands are exchanged in Rh(III) carboxylate complexes:

Nature of the Entering Ligand: While the mechanism is often dissociative, the properties of the incoming ligand can still play a role. For associative pathways, more basic (better nucleophilic) ligands can increase the reaction rate. ias.ac.in

Nature of the Leaving Group: The strength of the bond between the rhodium center and the leaving ligand is crucial. Weaker M-L bonds lead to faster dissociation and thus a higher rate of exchange. For instance, studies on Rh(III) phosphine complexes have shown that ligands with greater substitution lability, such as nitrate, exchange more rapidly than chloride or ammonia. researchgate.net

Solvent: The solvent can influence kinetics by competing with the entering ligand for coordination sites or by stabilizing the transition state. In some cases, the solvent itself can act as the incoming ligand in a solvent-assisted dissociation pathway. csus.edu

Temperature and Pressure: As with most chemical reactions, increasing the temperature provides the necessary activation energy to overcome the kinetic inertness of the Rh(III) center, leading to faster exchange rates. Variable-pressure studies on related Rh(III) aqua- and organometallic complexes have been used to elucidate reaction mechanisms, with small positive activation volumes suggesting a dissociative interchange (Id) mechanism. researchgate.net

Presence of Reducing Agents: The rate of ligand substitution in Rh(III) complexes can be significantly accelerated by the presence of reducing agents like ethanol (B145695) or hydrazinium salts. mdpi.com This catalytic effect is attributed to the formation of highly reactive Rh(I) intermediates, which are far more labile than their Rh(III) counterparts. mdpi.com

Interactive Table 1: Rate Constants and Activation Parameters for Solvent Exchange on Representative Rh(III) Complexes

Data adapted from studies on solvent exchange kinetics, illustrating the general principles applicable to Rh(III) complexes. researchgate.netchimia.ch

Stability of Rh(III) Carboxylate Complexes in Various Media

Rhodium(III) carboxylate complexes exhibit considerable stability, which is a key factor in their application in areas such as catalysis. Their stability is influenced by the surrounding medium, including the solvent, pH, and the presence of other coordinating species.

In Solution: Rh(III) carboxylate complexes are generally stable in common organic solvents. This stability is demonstrated by their successful use as directing groups in C-H activation reactions, where the carboxylate moiety remains coordinated to the rhodium center throughout the catalytic cycle under elevated temperatures. rsc.orgnih.gov However, the stability can be influenced by the solvent's coordinating ability.

Effect of pH and Acidity: The carboxylate ligand is susceptible to protonolysis. In acidic media, the carboxylate ligand can be protonated to form the corresponding carboxylic acid (octanoic acid), leading to its dissociation from the metal center. This reaction is a common method for introducing other ligands to a metal carboxylate complex. nih.gov The stability of the Rh-carboxylate bond is therefore pH-dependent, with higher stability observed in neutral to basic conditions where the carboxylate anion is the predominant species.

Thermal Stability: While specific thermal decomposition data for simple rhodium(III) octanoate is limited, Rh(III) complexes, in general, are thermally robust. Their stability is often sufficient for catalytic applications that require high temperatures. nih.gov However, like other metal carboxylates, they are expected to decompose at very high temperatures, potentially yielding rhodium oxides. The thermal stability of metal carboxylates can be influenced by the chain length of the carboxylate; for some ammonium carboxylates, heavier salts have been found to be more thermally stable. unca.edu

Stability on Solid Supports: When supported on materials like ceria, the stability of Rh(III) ions is crucial for catalytic applications, such as in automotive exhaust systems. The interaction between the Rh(III) ions and the support material can significantly affect their reactivity and stability, especially under harsh hydrothermal aging conditions. researchgate.netchemrxiv.org

The stability of these complexes is a balance between the kinetic inertness of the Rh(III) center and the thermodynamic favorability of reactions like protonolysis or reduction under specific environmental conditions.

Compound Names

Mechanistic Investigations of Rhodium Iii Octanoate Catalysis

Elucidation of Catalytic Cycles and Reaction Pathways

The predominant catalytic cycle proposed for C-H functionalization reactions involving rhodium(III) carboxylates is initiated by a chelation-assisted C-H bond activation. snnu.edu.cn This cycle, particularly for the coupling of arenes with unsaturated partners like alkenes and alkynes, generally proceeds through several key steps.

A widely accepted pathway involves the following sequence:

C-H Activation : The cycle begins with the coordination of a directing group on the substrate to the Rh(III) center. This is followed by the cleavage of a C-H bond to form a five-membered rhodacycle intermediate. This step is often facilitated by the carboxylate ligand (e.g., octanoate (B1194180) or acetate), which acts as an internal base in a process known as a Concerted Metalation-Deprotonation (CMD) pathway. snnu.edu.cnnih.govsci-hub.cat

Migratory Insertion : The unsaturated coupling partner (alkene or alkyne) coordinates to the rhodium center of the rhodacycle intermediate. Subsequently, it inserts into the Rh-C bond, leading to a seven-membered rhodacycle. nih.govnih.gov

Product Formation : The product is released through reductive elimination, which forms the C-C or C-heteroatom bond and generates a Rh(I) species. nih.govnih.gov

Catalyst Regeneration : The catalytically active Rh(III) species is regenerated from the Rh(I) intermediate via oxidation. This is commonly achieved using an external oxidant, such as copper(II) acetate (B1210297) [Cu(OAc)2]. nih.govmdpi.com

In some systems, the reaction can proceed through a redox-neutral pathway where the directing group itself acts as an internal oxidant. This approach is advantageous as it obviates the need for an external oxidant and allows for milder reaction conditions, even enabling the use of terminal alkynes which are often prone to dimerization with copper oxidants. sci-hub.cat

| Step | Description | Key Features |

| 1. C-H Activation | Chelation-assisted cleavage of a C-H bond. | Forms a 5-membered rhodacycle; often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism assisted by the carboxylate ligand. snnu.edu.cnnih.gov |

| 2. Migratory Insertion | Insertion of an alkyne/alkene into the Rh-C bond. | Expands the rhodacycle, typically to a 7-membered ring. nih.gov |

| 3. Reductive Elimination | Product formation and generation of Rh(I). | Releases the functionalized product. nih.gov |

| 4. Catalyst Regeneration | Oxidation of Rh(I) to Rh(III). | Often requires an external oxidant like Cu(OAc)2, unless an internal oxidant is used. sci-hub.catmdpi.com |

Identification and Characterization of Key Organometallic Intermediates

The elucidation of catalytic cycles is heavily dependent on the identification and characterization of transient organometallic intermediates. In Rh(III)-carboxylate catalyzed reactions, several key species have been proposed, and in some cases, isolated and structurally characterized.

Rhodacycle Intermediates : The five-membered rhodacycle formed via CMD C-H activation is considered the central intermediate in these catalytic cycles. snnu.edu.cn Its stability and reactivity dictate the subsequent steps of the reaction. For instance, in the arylation of imines, a cyclometalated rhodium complex was isolated and characterized by X-ray diffraction, providing strong evidence for its role as a resting state that precedes the turnover-limiting step. scispace.com

Substrate-Catalyst Adducts : Prior to C-H activation, the catalyst forms an initial adduct with the substrate. In the coupling of acrylamides and alkynes, a cationic species is proposed where the acrylamide (B121943) coordinates to an acetate-ligated rhodium complex. nih.gov

Post-Insertion Intermediates : Following the migratory insertion of an alkyne or alkene, expanded rhodacycles are formed. Seven-membered rhodacycles are commonly proposed intermediates that directly precede reductive elimination. nih.gov In reactions involving alkenes, an alkyl-Rh complex is generated, which can then undergo β-hydride elimination or reductive elimination. nih.gov

Tripodal Complexes : In some stoichiometric reactions, unique intermediates have been captured. For example, migratory insertion of a benzoate (B1203000) ligand in one system led to the isolation of a stable tripodal rhodium(III) benzoate complex. snnu.edu.cn

The characterization of these intermediates using techniques like NMR spectroscopy and X-ray crystallography has been crucial in substantiating the proposed mechanistic pathways. scispace.com

Kinetic Studies and Determination of Turnover-Limiting Steps

Kinetic studies are essential for identifying the slowest, or turnover-limiting, step in a catalytic cycle, which provides critical insights for reaction optimization. For Rh(III)-carboxylate catalyzed C-H functionalizations, the rate-determining step can vary depending on the specific substrates, directing groups, and reaction conditions.

C-H Activation as the Limiting Step : In many Rh(III)-catalyzed reactions, kinetic isotope effect (KIE) studies show a significant value for the C-H bond cleavage, indicating that this step is often turnover-limiting. snnu.edu.cn For example, in certain heterocycle syntheses, mechanistic investigations pointed to the concerted metalation-deprotonation (CMD) event as the rate-limiting step. sci-hub.cat

Post-C-H Activation Steps as Limiting : Conversely, for some systems, a step subsequent to C-H activation can be turnover-limiting. Mechanistic studies on the coupling of acrylamides revealed that for electron-rich substrates, C-H activation is the slow step, but for more acidic (electron-poor) substrates, either alkyne insertion or reductive elimination becomes turnover-limiting. nih.gov

Substrate Inhibition : Detailed kinetic analysis of the arylation of imines revealed an unusual rate law that was first order in the catalyst's resting state but inverse first order in the C-H activation substrate. This indicates that the substrate itself can inhibit the catalyst by forming an off-cycle complex, and the dissociation of this complex is required to enter the productive catalytic cycle. scispace.com

Other Limiting Steps : In related rhodium-catalyzed transformations, other steps have been identified as rate-limiting. For instance, in a transfer hydroarylation reaction, kinetic analysis supported β-carbon elimination as the turnover-limiting step. nih.gov In dirhodium(II) carboxylate-catalyzed C-H functionalization with diazo compounds, detailed kinetic studies revealed that the C-H insertion step itself is rate-determining. nih.govacs.org

These studies highlight that a single, universal rate-determining step cannot be assumed for all Rh(III)-carboxylate catalyzed reactions.

| Reaction System | Proposed Turnover-Limiting Step | Evidence |

| General C-H Arylation | C-H Activation | Kinetic Isotope Effect (KIE) Studies snnu.edu.cn |

| Acrylamide/Alkyne Coupling | C-H Activation or Alkyne Insertion/Reductive Elimination | Hammett Plot, Isotope Effect (Depends on Substrate Electronics) nih.gov |

| Imine Arylation | Ligand Dissociation from Resting State | Inverse First-Order Dependence on Substrate scispace.com |

| Redox-Neutral Isoquinolone Synthesis | Concerted Metalation-Deprotonation (CMD) | Mechanistic Investigations sci-hub.cat |

Role of Ligand Electronic and Steric Properties in Catalytic Performance

The ligands coordinated to the rhodium center profoundly influence the catalyst's performance, affecting its reactivity, stability, regioselectivity, and even chemoselectivity. In systems derived from rhodium(III) octanoate, both the carboxylate ligand and ancillary ligands, most notably cyclopentadienyl (B1206354) (Cp) derivatives, are critical.

Carboxylate Ligands (Octanoate/Acetate) : The carboxylate anion is not merely a spectator ligand. It plays a direct role in the catalytic cycle, primarily by serving as an internal base to facilitate the C-H activation step via the CMD mechanism. snnu.edu.cnnih.gov The ability of the carboxylate to bridge two rhodium centers is a key structural feature in dirhodium(II) catalysts, creating a rigid paddlewheel structure with open axial sites for catalysis. nih.gov

Cyclopentadienyl (Cp) Ligands: For many monomeric Rh(III) catalysts, a pentamethylcyclopentadienyl (Cp) ligand is a defining feature. The electronic and steric properties of this "piano stool" complex can be finely tuned.

Steric Effects : Increasing the steric bulk on the Cp ring can dramatically improve regioselectivity. For example, switching from Cp* to a more sterically demanding tert-butyl-substituted Cp ligand (Cpt) significantly improved the regioselectivity of alkyne insertion in a pyridone synthesis. nih.gov

Electronic Effects : Tuning the electronic nature of the Cp ligand can broaden the scope of reactions. Electron-poor Cp ligands can enhance reactivity in certain transformations. nih.gov

Other Ancillary Ligands : While Cp* is common, other ligands like phosphines and N-heterocyclic carbenes (NHCs) are also employed. These ligands can synergistically tune the electronic and steric environment of the rhodium center, impacting the rates of key steps like oxidative addition and migratory insertion. mdpi.com The steric and electronic properties of chelating ligands have been shown to directly influence the DNA-binding abilities of certain Rh(III) complexes. researchgate.net

The interplay between the metal and its ligand sphere provides a powerful tool for controlling reaction outcomes. nih.gov

Influence of Solvent and Temperature on Reaction Mechanism and Selectivity

While ligand effects often dominate the discussion, environmental factors such as solvent and temperature are crucial variables that can significantly influence the reaction mechanism, rate, and selectivity of Rh(III)-octanoate catalyzed processes.

Temperature Effects : Rh(III)-catalyzed C-H activations are frequently conducted at elevated temperatures, typically ranging from 60 to 120 °C, to overcome the activation barriers associated with C-H cleavage and other steps. nih.gov However, the development of more reactive catalytic systems, often through the use of internal oxidants, has enabled some transformations to proceed efficiently even at room temperature. sci-hub.cat Temperature can also be a tool to control selectivity; in cases where multiple reaction pathways are accessible, changing the temperature can favor one pathway over another by altering the relative rates of competing steps. In studies of rhodium catalysts on supports, temperature has been shown to induce structural changes in the catalyst, affecting the number of active sites. virginia.edu

Understanding Chemodivergence in Catalytic Reactions

Chemodivergence refers to the ability of a single set of starting materials to yield different products under tunable catalytic conditions. This is a powerful concept in synthesis, and Rh(III) catalysis has proven to be a fertile ground for its application. The reaction outcome can often be switched by subtly modifying the catalyst or reaction parameters.

Ligand-Controlled Chemodivergence : The steric and electronic properties of the ancillary ligand, particularly the Cp* ligand, are a primary tool for controlling chemodivergence. In a notable example, the reaction of an enoxyphthalimide with an alkene could be directed toward either cyclopropanation or carboamination simply by switching the Cp* derivative on the Rh(III) catalyst. This divergence was attributed to how different ligands stabilize key intermediates and favor one reaction pathway over another. nih.gov

Additive-Controlled Chemodivergence : The addition of specific acids or bases can steer a reaction toward a particular product. The annulation of N-methoxybenzamides with sulfoxonium ylides was shown to be chemodivergent based on the acidic additive used; Zn(OTf)2 promoted one type of cyclization, while PivOH favored another. americanelements.com

Oxidant-Controlled Chemodivergence : The nature of the oxidant can also dictate the reaction pathway. A chemodivergent annulation was developed where using a catalytic amount of a copper salt with air as the terminal oxidant led to N-annulation, while switching to a stoichiometric amount of a Cu(II) oxidant favored an O-annulation pathway. mdpi.com

Understanding the mechanistic origins of chemodivergence—how specific reagents or ligands alter the energy landscape of competing catalytic cycles—is crucial for the rational design of highly selective synthetic methods. nih.gov

Computational Chemistry in Rhodium Iii Carboxylate Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely employed to investigate the properties of rhodium(III) compounds, shedding light on the intricate details of their catalytic cycles and molecular characteristics.

DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions involving rhodium(III) carboxylates. These calculations can identify key intermediates and, crucially, the transition states that connect them. For instance, in rhodium(III)-catalyzed C-H activation reactions, DFT studies have detailed the entire catalytic cycle, which typically involves steps such as C-H activation, migratory insertion, and reductive elimination. nih.govacs.orgrsc.org

Researchers have used DFT to investigate how different substrates, such as alkynes or cyclopropenes, influence the reaction mechanism when catalyzed by a rhodium(III) center. nih.govresearchgate.net For example, one study showed that with an alkyne substrate, the rhodium center maintains its +3 oxidation state throughout the reaction. In contrast, a cyclopropene (B1174273) substrate was found to proceed via a Rh(V) nitrene intermediate, highlighting the power of DFT to uncover complex mechanistic divergences. nih.govresearchgate.net By calculating the structures of transition states, chemists can understand the geometric requirements for a reaction to proceed and identify the factors that control stereoselectivity and regioselectivity. rsc.org

Table 1: Key Mechanistic Steps in Rh(III)-Catalyzed Reactions Elucidated by DFT

| Mechanistic Step | Description | Typical Role of Carboxylate Ligand |

| C-H Activation | The cleavage of a carbon-hydrogen bond by the rhodium center, often the rate-determining step. | Acts as an internal base or ancillary ligand, influencing the geometry and electronics of the rhodium center. |

| Migratory Insertion | The insertion of an unsaturated molecule (e.g., an alkyne or alkene) into a rhodium-carbon or rhodium-hydride bond. | Modulates the steric and electronic environment, affecting the feasibility and selectivity of the insertion. |

| Reductive Elimination | The formation of a new bond between two ligands with a concurrent reduction of the rhodium center's oxidation state (e.g., Rh(III) to Rh(I)). | Its electronic properties can influence the energy barrier for this final, product-forming step. |

| Ligand Exchange | The substitution of one ligand for another at the rhodium center. | The carboxylate ligand itself can be exchanged or can influence the lability of other ligands. |

A significant strength of DFT is its ability to predict the energetic landscape of a reaction pathway. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net This profile reveals the activation barrier (the energy difference between the reactant and the highest-energy transition state), which is a key determinant of the reaction rate.

Computational studies on rhodium-mediated transformations have benchmarked various DFT functionals to accurately predict these energetic parameters. acs.org For example, calculations have been used to determine the activation energies for elementary steps like oxidative addition, H₂ elimination, and Si-H activation in rhodium complexes. acs.orgresearchgate.net These predictions allow for a quantitative comparison between different proposed mechanisms, enabling researchers to identify the most likely reaction pathway. An energetic barrier of 32.5 kcal/mol was calculated for the oxidative addition of a C-H bond to a rhodium(I) center to form a Rh(III) product, a fundamental step in many catalytic cycles. researchgate.net Such insights are critical for optimizing reaction conditions and designing more efficient catalysts.

Table 2: Representative Calculated Activation Barriers for Rh-Catalyzed Reactions

| Reaction Step | System/Catalyst | DFT Functional | Calculated Activation Barrier (kcal/mol) |

| C-H Insertion | Rhodium Aryl/Aryl Carbene | Not Specified | 4.3 (for 5-membered ring formation) |

| C-H Insertion | Rhodium Aryl/Aryl Carbene | Not Specified | 6.8 (for 6-membered ring formation) |

| C-H Activation | Rh(I) Complex | Not Specified | 32.5 |

| H₂ Elimination | Rh(III) Complex | PBE0-D3 | Varies (Functional Dependent) |

Note: These values are taken from studies on various rhodium complexes and serve as representative examples of barriers calculated using DFT.

DFT calculations are routinely used to predict the three-dimensional structures of molecules with high accuracy. For rhodium(III) octanoate (B1194180), this would involve determining the precise bond lengths and angles between the rhodium ion and the oxygen atoms of the octanoate ligands, as well as the internal geometry of the ligands themselves. Optimized geometries from DFT show that Rh-C bond distances in Rh(I) complexes are around 2.05-2.07 Å, while Rh-P distances are approximately 2.32-2.33 Å. acs.org In Rh(III) complexes, calculated Rh-P and Rh-H distances are about 2.32-2.35 Å and 1.57-1.60 Å, respectively. acs.org

Beyond geometry, DFT provides a detailed picture of the electronic structure. It can calculate the distribution of electron density, revealing the partial charges on each atom and identifying which parts of the molecule are electron-rich or electron-poor. Analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to explain the compound's reactivity, stability, and spectroscopic properties. researchgate.net

Table 3: Typical Bond Lengths in Rhodium Complexes from DFT Calculations

| Bond | Rhodium Oxidation State | Complex Type | Calculated Bond Length (Å) |

| Rh-C | Rh(I) | PCP Pincer Complex | 2.047 - 2.068 |

| Rh-P | Rh(I) | PCP Pincer Complex | 2.326 - 2.331 |

| Rh-P | Rh(III) | cis-form Complex | 2.323 - 2.347 |

| Rh-H | Rh(III) | cis-form Complex | 1.569 - 1.597 |

| Rh-C | Rh(I) | Ethene Complex | 2.121 - 2.136 |

Advanced Computational Analyses

To gain a deeper understanding of the chemical bonding and intermolecular interactions within rhodium(III) carboxylates, more advanced computational techniques are often applied to the wavefunctions or electron densities obtained from DFT calculations.

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized picture of chemical bonding. researchgate.net It partitions the electron density into contributions from atomic cores, lone pairs, and bonds between atoms, closely aligning with Lewis's concepts of chemical structure.

In the context of a rhodium(III) octanoate complex, NBO analysis can quantify the nature of the rhodium-oxygen bonds. It can determine the percent ionic and covalent character of these bonds and calculate the natural atomic charges on the rhodium center and the ligand atoms. acs.orgacs.org NBO is also used to analyze donor-acceptor interactions, such as the donation of electron density from an oxygen lone pair of the carboxylate ligand to an empty orbital on the rhodium atom. acs.orgrsc.org These analyses provide quantitative insights into bond strengths and the electronic factors governing the complex's structure and reactivity. For instance, NBO analyses on related rhodium complexes have been used to understand how substituents on ligands influence the electronic properties of the metal center. rsc.org

Energy-Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between two molecular fragments into physically meaningful components. For rhodium(III) octanoate, an EDA could be performed on the interaction between the Rh³⁺ cation and the octanoate anions. The total interaction energy is typically broken down into several terms:

Electrostatic Interaction: The classical Coulombic attraction or repulsion between the unperturbed charge distributions of the fragments.

Pauli Repulsion (Exchange-Repulsion): The strong, short-range repulsion that arises from the requirement that electrons of the same spin cannot occupy the same space.

Orbital Interaction (Covalent/Polarization): The stabilizing energy gained from the mixing of occupied orbitals on one fragment with unoccupied orbitals on the other, which corresponds to the formation of covalent bonds and polarization effects.

Dispersion Interaction: The attraction arising from correlated electron movements, often important for weaker, non-covalent interactions.

EDA provides a detailed quantitative breakdown of the forces holding the complex together, clarifying the relative importance of ionic versus covalent contributions to the rhodium-ligand bonding. nih.gov While specific EDA studies on rhodium(III) octanoate are scarce, the methodology is widely applicable for understanding the nature of metal-ligand bonds in coordination chemistry. rsc.org

Natural Orbitals for Chemical Valence (NOCV) Analysis

While specific EDA-NOCV studies on rhodium(III) octanoate are not prevalent in the literature, the principles are well-illustrated by analyses of closely related systems. For instance, Natural Bond Orbital (NBO) analysis, a related method, has been applied to the transition state of carboxylate-assisted C-H activation at a ruthenium center, providing insights that are conceptually transferable to rhodium catalysts. rsc.org

In these systems, the C-H activation is understood to proceed via a Concerted Metalation-Deprotonation (CMD) mechanism. NBO analysis of the CMD transition state reveals a synergistic combination of key bonding interactions that collectively lower the activation barrier. rsc.org These interactions include:

Agostic Interaction: A dative interaction where the electron density from the C-H sigma bond donates into a vacant d-orbital of the metal center (C-H→M).

Hydrogen Bonding: An interaction between the C-H bond and the oxygen atom of the carboxylate ligand (C-H···O). rsc.org

Syndetic Bonding: A term describing the back-donation from a filled metal d-orbital into the C-H antibonding orbital (σ*). rsc.org

The relative importance of these components can be calculated and analyzed to understand how substituent changes on the substrate affect the transition state geometry and energy. rsc.org

| Interaction Type | Description | Computational Insight Provided |

|---|---|---|

| Agostic Interaction (C-H→M) | Donation of electron density from the C-H σ-bond to a vacant metal orbital. | Quantifies the Lewis acid role of the metal center in weakening the C-H bond. rsc.org |

| Hydrogen Bonding (C-H···O) | Interaction between the acidic C-H proton and the basic carboxylate oxygen. | Highlights the role of the carboxylate as an internal base in the proton transfer step. rsc.org |

| Syndetic Back-donation (M→σ*C-H) | Donation of electron density from a filled metal d-orbital to the C-H antibonding orbital. | Illustrates the Lewis base role of the metal center, further contributing to C-H bond cleavage. rsc.org |

Interplay of Computational and Experimental Data in Mechanistic Understanding

The elucidation of complex catalytic cycles involving rhodium(III) carboxylates relies heavily on the synergy between computational modeling and experimental investigation. acs.org DFT calculations provide detailed energy profiles of proposed reaction pathways, identifying intermediates and transition states that are often too transient to be fully characterized experimentally. nih.govnih.govresearchgate.net These theoretical models are then validated and refined through targeted experiments.

A prime example of this interplay is the investigation of the rate-determining step in catalytic cycles. DFT calculations can predict the highest energy barrier in a proposed mechanism, which can then be tested experimentally. For instance, in the coupling of 3-arylpyrazoles with alkynes catalyzed by a rhodium(III) complex, a kinetic isotope effect (KIE) of kH/kD = 2.7 was measured, indicating that C-H bond cleavage is indeed rate-limiting, a finding consistent with the computed energy profile. acs.org

Furthermore, experimental techniques provide crucial data that inform and validate computational models:

H/D Exchange Studies: These experiments can reveal the reversibility of C-H activation. acs.orgnih.gov If a substrate incorporates deuterium (B1214612) from a deuterated solvent under reaction conditions, it implies that the C-H cleavage step is reversible. Computational models must then accurately reproduce the low energy barrier for this reversible step to be considered valid. acs.orgnih.gov

Spectroscopic Analysis (NMR, IR, MS): In some cases, key intermediates or resting states of the catalyst can be detected and characterized using techniques like NMR spectroscopy, in-situ IR, and ESI-mass spectrometry. nih.gov These experimental snapshots provide critical benchmarks for the structures and relative energies of intermediates predicted by DFT.

Kinetic Studies: The experimentally determined reaction order with respect to catalyst, substrate, and other additives can be compared with the predictions from computationally derived rate laws to support or refute a proposed mechanism.

| Experimental Technique | Information Provided | Corresponding Computational Insight |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Indicates whether a C-H bond is broken in the rate-determining step. acs.org | Validates the calculated energy of the C-H activation transition state relative to other steps. acs.org |

| H/D Exchange Experiments | Determines the reversibility of C-H activation. nih.gov | Confirms the calculated energetics showing a low barrier for both forward and reverse C-H activation. nih.gov |

| Spectroscopy (NMR, ESI-MS) | Structural characterization of stable intermediates or catalyst resting states. nih.gov | Verifies the calculated structures and relative stabilities of intermediates in the catalytic cycle. nih.gov |

| Competition Reactions | Reveals kinetic and thermodynamic product preferences based on substrate electronics. rsc.orgnih.gov | Reproduces and explains selectivity trends by analyzing transition state and product energies. rsc.orgnih.gov |

This iterative process of prediction and verification between theory and experiment is crucial for building a robust and accurate understanding of the reaction mechanism. acs.orgnih.gov

Assessment of Kinetic and Thermodynamic Control in Carboxylate-Assisted C-H Activation

A fascinating aspect of C-H activation assisted by rhodium(III) carboxylates is the frequent divergence between kinetically and thermodynamically favored products, particularly when substrates with different electronic properties are involved. rsc.orgnih.gov This phenomenon has been rigorously studied through a combination of experimental competition reactions and DFT calculations. rsc.orgacs.orgnih.gov

Experimental studies involving competition between two substrates, one bearing an electron-donating group (EDG) and the other an electron-withdrawing group (EWG), consistently show opposing selectivities depending on the reaction conditions. rsc.orgacs.orgnih.gov

Kinetic Control: At short reaction times or under irreversible conditions, the product derived from the substrate with the electron-donating group is formed faster and is the major product. This kinetic selectivity correlates well with Hammett parameters, yielding a negative slope that points to the buildup of positive charge in the transition state. nih.gov

Thermodynamic Control: At longer reaction times or under conditions where the C-H activation is reversible, the product distribution shifts to favor the cyclometalated complex derived from the substrate with the electron-withdrawing group. nih.gov This indicates that this product is the more thermodynamically stable of the two.

DFT calculations have been instrumental in explaining these counterintuitive results. acs.orgnih.gov The calculations reproduce the experimental trends and provide a clear rationale:

The rate-limiting C-H activation step proceeds via a CMD transition state that has significant cationic character. This positively charged transition state is stabilized by electron-donating groups on the aryl substrate, thus lowering its energy and leading to a faster reaction rate (kinetic preference). nih.gov

Therefore, the reaction outcome can be dictated by whether the conditions allow for equilibration to the most stable product (thermodynamic control) or if the product distribution is locked in by the initial, faster reaction (kinetic control). rsc.orgnih.gov This understanding is critical for predicting and controlling selectivity in synthetic applications, as simply analyzing substituent effects on reaction rates can be misleading without considering the reversibility of the C-H activation step. nih.gov

| Control Regime | Favored Substituent | Experimental Observation | Computational Explanation |

|---|---|---|---|

| Kinetic | Electron-Donating (e.g., -OMe, -Me) | Faster reaction rate; major product in short-term or irreversible reactions. nih.gov | Stabilization of the cationic CMD transition state, lowering the activation energy barrier. acs.orgnih.gov |

| Thermodynamic | Electron-Withdrawing (e.g., -CF3, -NO2) | Major product after long reaction times or under reversible conditions. rsc.orgnih.gov | Formation of a more stable final product with a stronger Rh-C bond. rsc.orgnih.gov |

Materials Science and Nanotechnology Applications

Creation of Functionalized Surfaces

The functionalization of surfaces is a critical step in creating advanced materials for fields ranging from biomedicine to electronics. This process involves modifying the surface of a material to impart new properties, such as altered wettability, enhanced biocompatibility, or specific catalytic activity. General strategies for surface functionalization include etching, deposition processing, coating with micro- or nanocomposites, and polymer brush modification rsc.org.

In the context of rhodium(III) octanoate (B1194180), the octanoic acid ligand can play a role in the surface chemistry during the synthesis and deposition of rhodium nanoparticles. The organic ligand can influence the interaction of the nanoparticles with the support material or prevent agglomeration, thereby stabilizing the desired dispersion on a surface. The choice of ligand and precursor is crucial as it can affect the final properties of the functionalized material.

Synthesis of Rhodium Nanocrystals and Nanoparticles

Rhodium(III) octanoate serves as an organometallic precursor for the synthesis of rhodium nanocrystals and nanoparticles (NPs). The synthesis of such nanoparticles is a cornerstone of nanotechnology, as their properties are highly dependent on their size, shape, and crystalline structure. Common wet-chemistry methods for synthesizing rhodium nanoparticles include the polyol process, where a metal precursor is reduced in a high-boiling polyol solvent, and seed-mediated growth, a two-step process that separates nanoparticle nucleation from the subsequent growth phase nih.gov. For instance, a method for preparing rhodium(II) octanoate involves reacting rhodium chloride (RhCl₃·3H₂O) with octanoic acid in boiling water, with the pH adjusted to approximately 5 using a NaOH solution, resulting in a high yield of the product guidechem.com. This rhodium carboxylate can then be used in subsequent reduction steps to form rhodium nanoparticles.

The rate of precursor addition is a critical parameter for controlling the size and shape of the resulting nanoparticles. A slow, controlled addition of the rhodium precursor can lead to monodisperse and well-defined shapes, such as cuboctahedra, whereas faster addition rates may result in different morphologies bohrium.comnih.gov.

Characterization of Nanoparticle Size, Morphology, and Dispersion

Once synthesized, a thorough characterization of the rhodium nanoparticles is essential to understand their properties and potential applications. A suite of analytical techniques is employed for this purpose rsc.org.

Size and Morphology : Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are primary techniques used to visualize the nanoparticles, allowing for direct measurement of their size, size distribution, and shape rsc.orgresearchgate.net. For example, HRTEM analysis has identified rhodium nanoparticles with face-centered cubic (fcc) symmetry and diameters of approximately 1.8 nm researchgate.net.

Crystalline Structure : X-ray Diffraction (XRD) provides detailed information about the crystal structure, phase, and lattice parameters of the nanoparticles. The average crystalline grain size can be estimated from the broadening of XRD peaks using the Scherrer equation rsc.orgrsc.org.

Dispersion and Aggregation : Small-Angle X-ray Scattering (SAXS) is used to monitor the nucleation, growth, and aggregation of nanoparticles in solution, providing insights into their dispersion rsc.org.

Surface Chemistry : X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that yields information on the elemental composition, oxidation states, and electronic structure of the nanoparticle surface. It is particularly useful for analyzing surface functionalization and the interaction with stabilizing ligands rsc.org.

Table 1: Techniques for Characterization of Rhodium Nanoparticles

| Property | Characterization Technique | Information Obtained |

|---|---|---|

| Size & Morphology | Transmission Electron Microscopy (TEM/HRTEM) | Direct visualization of particle shape, size, and size distribution. |

| Crystalline Structure | X-ray Diffraction (XRD) | Crystal phase, lattice parameters, and average grain size. |

| Dispersion State | Small-Angle X-ray Scattering (SAXS) | Information on nucleation, growth, and particle coalescence in solution. |

| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states, and ligand interactions at the surface. |

Catalytic Activity of Nanoparticles in Chemical Processes

Rhodium nanoparticles are highly effective catalysts for a range of chemical reactions, particularly hydrogenation and hydroformylation researchgate.net. Their high surface-to-volume ratio provides a large number of active sites for catalysis nih.gov.

Rhodium NPs have demonstrated significant catalytic activity in the hydrogenation of various substrates:

Arenes : They are used in the hydrogenation of aromatic rings, such as converting benzene to cyclohexane researchgate.net.

Nitroarenes : Rhodium nanoparticles can efficiently catalyze the reduction of nitroarenes to their corresponding anilines, a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals nih.govnih.gov.

Olefins and Carbonyls : The reduction of carbon-carbon double bonds and carbonyl groups is another key application researchgate.net.

In hydroformylation reactions, rhodium catalysts are used to convert alkenes into more valuable aldehydes google.com. The catalytic performance, including activity and selectivity, is strongly influenced by the size and shape of the nanoparticles, as well as the nature of the stabilizing agent used during their synthesis researchgate.net. For example, rhodium nanoparticles embedded in polyvinylpyrrolidone (PVP) have been shown to be effective catalysts for the hydrogenation of benzene, phenylacetylene, and quinoline researchgate.net.

Table 2: Catalytic Performance of Rhodium Nanoparticles in Hydrogenation Reactions

| Substrate | Product | Catalyst System | Key Findings |

|---|---|---|---|

| Nitroarenes | Anilines | Hydrothermally synthesized Rh NPs | Recyclable catalyst with high activity for various nitroarenes. nih.gov |

| Benzene | Cyclohexane | Rh-PVP nanoparticles | Reaction kinetics were zero-order in substrate and first-order in hydrogen and catalyst. researchgate.net |

| Phenylacetylene | Ethylbenzene | Rh-PVP nanoparticles | Efficient hydrogenation under biphasic conditions. researchgate.net |

| Quinoline | Tetrahydroquinoline | Rh-PVP nanoparticles | Demonstrated efficient activity for hydrogenation of heteroarenes. researchgate.net |

Applications in Polymer Chemistry for Material Synthesis

The utility of rhodium compounds extends into polymer chemistry, where they function as catalysts for creating polymers with specific, high-performance properties chemimpex.com. Rhodium(II) octanoate dimer, a related compound, is explicitly noted for its role in facilitating polymerization processes to improve the quality and performance of the final polymer products chemimpex.com.

Furthermore, rhodium nanoparticles can be integrated into polymeric structures to create advanced composite materials. For instance, Rh NPs have been successfully synthesized within amphiphilic core-crosslinked micelle (CCM) latexes. These CCMs act as unimolecular nanoreactors, encapsulating the rhodium nanoparticles and allowing them to function as catalysts in aqueous biphasic systems for reactions like the hydrogenation of styrene and 1-octene nih.gov. The polymer shell of the nanoreactor plays a crucial role in stabilizing the nanoparticles, preventing their agglomeration, and controlling access of the substrate to the catalytic core nih.gov.

Electrochemical Applications in Sensors and Devices

Rhodium and its complexes are electrochemically active, making them suitable for applications in sensors and other electrochemical devices. An electrochemical sensor for the determination of Rh(III) ions has been developed using a carbon paste electrode modified with a Rh(III) ion-imprinted polymer (IIP) nih.gov. This sensor demonstrated a high sensitivity and a low detection limit for rhodium, making it applicable for trace analysis in catalyst and plant samples nih.gov.

In the realm of energy devices, rhodium-platinum (Rh@Pt) core-shell nanoparticles are being investigated as promising anode catalysts for polymer electrolyte membrane fuel cells (PEMFCs). Studies on their electrochemical stability under potential cycling have shown that these core-shell structures are highly stable, with particle detachment from the carbon support being the primary degradation mechanism rather than dissolution of the metals acs.org. The electrochemical behavior of rhodium complexes is also influenced by the ligands attached to the metal center. The electronic properties of the ligands can be tuned to control the redox potentials of the rhodium complexes, which is critical for designing catalysts for electrochemical reactions rsc.orgnih.gov.

Single-Atom Catalysis Derived from Rhodium Complexes

Single-atom catalysts (SACs) represent the ultimate frontier in catalyst efficiency, where isolated metal atoms are dispersed on a support material. This configuration maximizes atomic utilization and can lead to unique catalytic properties not observed in their nanoparticle counterparts. Organometallic rhodium compounds, such as rhodium(III) octanoate, can serve as precursors for the synthesis of rhodium SACs aps.org.

The synthesis of Rh SACs often involves dispersing a rhodium precursor, like rhodium(III) chloride, onto a support (e.g., N,P-doped carbon or metal oxides like ZrO₂ or SnO₂), followed by a high-temperature annealing process nih.govacs.orgcsic.es. The resulting isolated rhodium atoms are stabilized by coordination with atoms from the support material, such as nitrogen, phosphorus, or oxygen nih.govcsic.es.

Characterization using advanced techniques like aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (AC HAADF-STEM) and X-ray absorption fine structure (XAFS) spectroscopy is crucial to confirm the presence of isolated single atoms nih.govacs.org. These Rh SACs have shown exceptional performance in various catalytic reactions, including chemoselective carbene N-H bond insertion and the direct conversion of methane nih.govacs.org. The unique coordination environment of the single rhodium atom can enable high selectivity by providing specific reaction pathways that are not favored on nanoparticle surfaces nih.govcsic.es.

Future Research Directions and Perspectives

Development of Novel Rhodium(III) Octanoate-Based Catalytic Systems

The development of new and improved catalytic systems based on rhodium(III) octanoate (B1194180) is a primary area of future research. Current homogeneous systems, while effective, often suffer from challenges related to catalyst recovery and reuse. rsc.org To address this, significant effort is being directed towards the design of heterogeneous catalysts.

One promising approach involves the immobilization of rhodium complexes onto solid supports. rsc.org Research into supporting rhodium catalysts on materials like phosphorus-rich covalent organic polymers is underway. rsc.org These supported catalysts offer the potential for easy separation from the reaction mixture, leading to increased catalyst recyclability and reduced contamination of the final products. rsc.org

Furthermore, the exploration of nanoporous rhodium materials presents another exciting frontier. nims.go.jpnims.go.jp These materials boast a high surface area-to-volume ratio, which can lead to enhanced catalytic activity. nims.go.jpnims.go.jp Future work will likely involve synthesizing and characterizing novel porous rhodium structures and evaluating their catalytic performance in various organic transformations. The goal is to develop robust and highly active catalysts that can be used in industrial processes, maximizing the efficiency of this precious metal. nims.go.jpnims.go.jp

Expanding the Scope of C-H Functionalization and Carbene Chemistry

Rhodium(III) complexes have emerged as powerful catalysts for C-H bond functionalization, a process that allows for the direct conversion of C-H bonds into new chemical bonds. sigmaaldrich.comnih.govmdpi.com This strategy offers a more atom- and step-economical approach to the synthesis of complex molecules compared to traditional methods. mdpi.com Future research will aim to expand the scope of Rh(III)-catalyzed C-H activation to include a wider range of substrates and reaction partners. nih.govmdpi.com A key focus will be on achieving higher levels of regioselectivity and stereoselectivity in these transformations. mdpi.com

The chemistry of rhodium carbenes, transient reactive intermediates, is another area ripe for exploration. caltech.edursc.orgnih.gov These species are involved in a variety of important organic reactions, including cyclopropanation and insertion reactions. caltech.edunih.gov Recent advancements have focused on utilizing diazo compounds as carbene precursors in rhodium-catalyzed reactions to synthesize a diverse array of heterocyclic and carbocyclic compounds. rsc.orgnih.gov Future work in this area will likely involve the design of new chiral rhodium catalysts to control the stereochemistry of carbene transfer reactions, as well as the development of novel transformations that exploit the unique reactivity of rhodium carbenes. nih.gov The ultimate goal is to develop new synthetic methodologies that are both highly efficient and selective. nih.gov

Integration of Green Chemistry Principles in Rhodium Catalysis

The principles of green chemistry are increasingly influencing the design of new catalytic processes. yale.eduacs.org A major focus in the context of rhodium catalysis is the reduction of reliance on precious metals. acs.org While rhodium is a highly effective catalyst, it is also rare and expensive. acdlabs.com Therefore, developing catalytic systems that use rhodium more efficiently is a key research objective. This includes designing catalysts with higher turnover numbers and longer lifetimes. rsc.org

Another important aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. bio-conferences.org Future research will likely focus on developing rhodium-catalyzed reactions that can be performed in greener solvents, such as water or ethanol (B145695), or even under solvent-free conditions. rsc.org The development of recyclable rhodium catalysts, as discussed in section 8.1, is also a critical component of a more sustainable approach to catalysis. rsc.orgnih.gov By integrating these green chemistry principles, the environmental impact of chemical synthesis can be significantly reduced. yale.eduacs.org

Advances in Spectroscopic and Computational Methods for Complex Analysis